4-Methoxypyridazine-3-sulfinic acid
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Overview
Description
4-Methoxypyridazine-3-sulfinic acid is an organosulfur compound that belongs to the class of sulfinic acids It features a pyridazine ring substituted with a methoxy group at the 4-position and a sulfinic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyridazine-3-sulfinic acid typically involves the methoxylation of pyridazine derivatives. One common method is the reaction of 3,4,5-trichloropyridazine with sodium methoxide, which leads to the formation of methoxypyridazine intermediates . Further functionalization can introduce the sulfinic acid group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypyridazine-3-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or other alkoxides can facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
4-Methoxypyridazine-3-sulfinic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Methoxypyridazine-3-sulfinic acid exerts its effects depends on its chemical structure and the functional groups present. The sulfinic acid group can participate in various biochemical pathways, potentially interacting with enzymes and other molecular targets. The methoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
4-Methoxypyridazine: Lacks the sulfinic acid group but shares the methoxy substitution.
3-Sulfinic Acid Pyridazine: Similar sulfinic acid functionality but without the methoxy group.
4,6-Dichloro-3-methoxypyridazine: Contains additional chlorine substituents, altering its reactivity and applications.
Uniqueness: 4-Methoxypyridazine-3-sulfinic acid is unique due to the combination of the methoxy and sulfinic acid groups on the pyridazine ring.
Properties
Molecular Formula |
C5H6N2O3S |
---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
4-methoxypyridazine-3-sulfinic acid |
InChI |
InChI=1S/C5H6N2O3S/c1-10-4-2-3-6-7-5(4)11(8)9/h2-3H,1H3,(H,8,9) |
InChI Key |
MXKCUJAWNYKPMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=NC=C1)S(=O)O |
Origin of Product |
United States |
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